molecular formula C7H10ClN3O B1414564 2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one hydrochloride CAS No. 1956309-51-5

2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one hydrochloride

Cat. No.: B1414564
CAS No.: 1956309-51-5
M. Wt: 187.63 g/mol
InChI Key: YGAHFMVUSQBDHQ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-methyl-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O.ClH/c1-4-9-6-3-8-2-5(6)7(11)10-4;/h8H,2-3H2,1H3,(H,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGAHFMVUSQBDHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CNC2)C(=O)N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique pyrrolopyrimidine structure, which contributes to its biological activity. Its chemical formula is C7H9N3HClC_7H_9N_3\cdot HCl, and it has a molecular weight of approximately 173.62 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of pyrrolopyrimidine compounds. For example, modifications to the structure of related compounds have shown significant antiproliferative effects against various cancer cell lines, including HeLa cells. These derivatives were found to inhibit tubulin assembly, affecting microtubule dynamics and leading to mitotic delay and cell death .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)Mechanism of Action
Derivative AHeLa10.5Inhibition of tubulin assembly
Derivative BA54915.0Induction of apoptosis
Derivative CMCF-712.3Disruption of microtubule dynamics

Antimicrobial Activity

The compound's biological activity extends to antimicrobial properties as well. Certain derivatives have been tested for their efficacy against bacterial strains, demonstrating significant antibacterial effects. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

Table 2: Antimicrobial Efficacy Against Bacterial Strains

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Derivative DE. coli32 µg/mL
Derivative ES. aureus16 µg/mL
Derivative FP. aeruginosa64 µg/mL

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Disruption of Cellular Structures : By affecting microtubule dynamics, it can lead to cell cycle arrest.
  • Induction of Apoptosis : Certain derivatives have been shown to trigger programmed cell death in cancer cells.

Case Studies

Several case studies provide insight into the practical applications and effectiveness of this compound:

  • Case Study on Anticancer Efficacy : A study involving a series of pyrrolopyrimidine derivatives demonstrated that compounds with specific substitutions exhibited enhanced cytotoxicity against breast cancer cells compared to standard chemotherapeutics .
  • Antimicrobial Testing : In a laboratory setting, derivatives were tested against clinical isolates of resistant bacteria, showing promising results that warrant further investigation into their use as alternative antimicrobial agents .

Scientific Research Applications

Biological Activities

The compound exhibits various biological activities that make it a candidate for further research:

  • Antitumor Activity :
    • It has been studied as a potential antitumor agent due to its structural similarity to known anticancer drugs. Research indicates that derivatives of pyrrolopyrimidine can inhibit tumor growth by interfering with cellular processes involved in proliferation and survival .
  • Antiviral Properties :
    • Some studies suggest that pyrrolopyrimidine derivatives may possess antiviral properties, making them candidates for the development of antiviral therapies .
  • Neuroprotective Effects :
    • There is emerging evidence that compounds related to this structure could offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases .

Synthesis of Anticancer Agents

2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one hydrochloride serves as an important intermediate in the synthesis of various anticancer agents. For instance, it is utilized in the synthesis of pemetrexed (Alimta), a well-known antitumor folate antimetabolite used in cancer therapy . The synthesis typically involves multi-step reactions where this compound acts as a building block.

Drug Development

The compound's unique structure allows for modifications that can enhance its pharmacological properties. Researchers are exploring its derivatives to improve efficacy and reduce side effects in drug formulations targeting cancer and viral infections .

Case Study 1: Pemetrexed Synthesis

A notable case study involves the synthesis of pemetrexed from this compound. The process demonstrates how this compound can be transformed into a clinically relevant drug through strategic chemical modifications. The study highlights the efficiency of using this intermediate to streamline the synthesis pathway, reducing overall production costs and time .

Case Study 2: Antiviral Research

Another study investigated the antiviral potential of derivatives based on this compound. Researchers synthesized several analogs and evaluated their activity against viral strains. The findings indicated that certain modifications led to enhanced antiviral activity, suggesting pathways for developing new antiviral medications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

2-Thiomorpholino-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one
  • CAS : 1708080-19-6
  • Molecular Formula : C₁₀H₁₄N₄OS
  • Molar Mass : 238.31 g/mol
  • Key Differences: Replaces the methyl group with a thiomorpholino substituent at position 2. The sulfur-containing moiety increases lipophilicity, which may enhance membrane permeability but reduce water solubility compared to the hydrochloride salt .
2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one Dihydrochloride
  • CAS : 2044714-12-5
  • Molecular Formula : C₇H₁₁Cl₂N₃O
  • Molar Mass : 228.09 g/mol

Analogues with Different Fused Ring Systems

1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
  • CAS : Referenced in synthesis studies ().
  • Key Differences : Substitutes the pyrrolo ring with a pyrazole ring. This pyrazolo derivative demonstrated reactivity in chlorination reactions (65% yield under reflux), suggesting distinct electronic properties compared to pyrrolo analogs .
7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one
  • CAS : 62458-96-2
  • Similarity Index : 0.63
  • Key Differences : Incorporates a pyridine ring instead of pyrrolo, with a benzyl group enhancing steric bulk. Likely exhibits reduced planarity, affecting target binding .

Heterocyclic Derivatives with Varied Cores

2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one
  • CAS : 26493-11-8
  • Similarity Index : 0.60
  • Key Differences: Replaces the pyrrolo-pyrimidine core with a thiazolo-pyridine system.

Comparative Analysis Table

Compound Name CAS Molecular Formula Molar Mass (g/mol) Key Structural Features Notable Properties
Target Compound (Hydrochloride) 1956309-51-5 C₇H₁₀ClN₃O 187.63 Methyl at C2, pyrrolo-pyrimidine core High solubility, planar aromatic scaffold
2-Thiomorpholino Analogue 1708080-19-6 C₁₀H₁₄N₄OS 238.31 Thiomorpholino at C2 Increased lipophilicity, reduced solubility
Dihydrochloride Salt 2044714-12-5 C₇H₁₁Cl₂N₃O 228.09 Additional chloride ion Enhanced solubility, potential stability issues
1-Phenylpyrazolo[3,4-d]pyrimidin-4(5H)-one - C₁₁H₉N₅O 227.22 Pyrazole ring, phenyl substituent Reactive in chlorination (65% yield)
7-Benzylpyrido[3,4-d]pyrimidin-4(3H)-one 62458-96-2 C₁₄H₁₃N₃O 239.28 Pyridine ring, benzyl group Steric hindrance, reduced planarity

Research Findings and Implications

  • Antimicrobial Activity : Pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives (e.g., compound 2e, 2f, 2g) showed significant antimicrobial activity , but analogous data for pyrrolo derivatives like the target compound are lacking. Structural differences (pyrrolo vs. pyrazolo) may lead to divergent biological profiles.
  • Solubility and Bioavailability: The hydrochloride salt form of the target compound likely offers superior aqueous solubility over non-ionic or bulky substituent-containing analogs (e.g., thiomorpholino derivative) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one hydrochloride

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